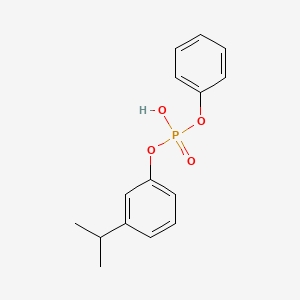

m-Isopropylphenyl phenyl phosphate

Description

Contextualization of Organophosphate Esters in Academic Inquiry

Organophosphate esters (OPEs) are a class of chemical compounds derived from phosphoric acid. chinalookchem.com They have been widely utilized in various industrial and commercial applications for decades, primarily as flame retardants, plasticizers, hydraulic fluids, and additives in lubricants. chinalookchem.comnih.gov The widespread use of OPEs stems from their effectiveness in enhancing the fire resistance of materials and improving the flexibility and durability of polymers.

In recent years, the production and use of OPEs have seen a significant increase, partly due to the phasing out of polybrominated diphenyl ethers (PBDEs), another class of flame retardants, over environmental and health concerns. nih.gov This shift has placed OPEs under greater scrutiny within the scientific community. Academic inquiry into OPEs is extensive, focusing on their synthesis, industrial applications, environmental fate, and toxicological profiles. nih.gov Researchers are particularly interested in how these compounds are released into the environment, their persistence, and their potential impacts on ecosystems and human health. nih.gov

Significance of m-Isopropylphenyl Phenyl Phosphate (B84403) within the Organophosphate Ester Class

m-Isopropylphenyl phenyl phosphate belongs to a subgroup of OPEs known as isopropylated triaryl phosphates. These compounds are often used in commercial flame retardant mixtures. industrialchemicals.gov.au The significance of this compound and its isomers lies in their detection in various environmental matrices and even in human samples, indicating widespread exposure. nih.gov For instance, a metabolite of isopropylated phenyl phosphates, mono-isopropylphenyl phenyl phosphate (ip-PPP), has been detected in human urine, with one study finding it in 80% of samples from women undergoing in vitro fertilization. researchgate.netpublisso.de

Isomeric Considerations and Structural Nomenclature of Related Compounds

The term "isopropylphenyl phenyl phosphate" can refer to several different isomers, depending on the position of the isopropyl group on the phenyl ring. The prefixes ortho- (o-), meta- (m-), and para- (p-) are used to denote the specific substitution pattern.

The position of the isopropyl group can significantly influence the physicochemical properties and, consequently, the industrial applications and toxicological profiles of these compounds. For example, the steric hindrance caused by the isopropyl group's position can affect the molecule's stability and reactivity. Research has shown that the isomeric composition of commercial isopropylated triphenyl phosphate products can vary. publisso.de

The nomenclature of these compounds can also indicate the number of isopropylphenyl groups present. For example, "bis(isopropylphenyl) phenyl phosphate" indicates the presence of two isopropylphenyl groups attached to the phosphate ester. The specific isomer is then denoted, such as in bis(m-isopropylphenyl) phenyl phosphate. wa.gov Understanding these structural and nomenclatural distinctions is fundamental for accurately interpreting research findings and for the synthesis of specific isomers for targeted studies.

Chemical Identity of this compound

Research Findings on Isopropylated Phenyl Phosphates

Table of Compounds Mentioned

Properties

CAS No. |

2742934-70-7 |

|---|---|

Molecular Formula |

C15H17O4P |

Molecular Weight |

292.27 g/mol |

IUPAC Name |

phenyl (3-propan-2-ylphenyl) hydrogen phosphate |

InChI |

InChI=1S/C15H17O4P/c1-12(2)13-7-6-10-15(11-13)19-20(16,17)18-14-8-4-3-5-9-14/h3-12H,1-2H3,(H,16,17) |

InChI Key |

HFXIITUEWSKRBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OP(=O)(O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production Processes

Established Reaction Pathways for m-Isopropylphenyl Phenyl Phosphate (B84403) Synthesis

The most common industrial route to synthesizing isopropylphenyl phenyl phosphates is a sequential, multi-step process that ensures a controlled degree of alkylation and efficient esterification.

The synthesis is not a single reaction but a carefully staged process, primarily involving two key transformations:

Alkylation: The process begins with the Friedel-Crafts alkylation of phenol (B47542) with propylene (B89431). google.comnih.gov This reaction introduces the isopropyl group onto the aromatic ring. The product of this step is not a single compound but a statistical distribution of unreacted phenol, mono-isopropylphenols (ortho, meta, and para isomers), and various di- and poly-isopropylphenols. google.comnih.gov

Phosphorylation: The alkylated phenol mixture, which may be blended with additional un-substituted phenol to achieve a target composition, is then reacted with a phosphorylating agent, typically phosphorus oxychloride (POCl₃). nih.govpublisso.degoogle.com This esterification reaction forms the triaryl phosphate ester.

The precise control of reactants and conditions is critical for directing the synthesis towards the desired product and minimizing impurities.

Reactants: The primary reactants are phenol, propylene, and phosphorus oxychloride. google.comnih.gov

Catalysts: The alkylation step is typically catalyzed by an acid catalyst, such as p-toluene sulfonic acid. google.com For the subsequent phosphorylation (esterification) step, catalysts like a calcium-magnesium blend have been patented to facilitate the reaction. google.com

Production Optimization and Chemical Engineering Principles

Maximizing the efficiency of the synthesis requires the application of chemical engineering principles to increase product yield and purity while minimizing waste.

Several strategies are employed to optimize the production of m-isopropylphenyl phenyl phosphate.

Control of Alkylation Degree: A crucial optimization parameter is the "C₃/φ ratio," defined as the ratio of moles of propylene reacted to the total moles of phenol. google.com By keeping this ratio low (preferably in the range of 0.05 to 0.20) during the initial alkylation, the formation of unwanted polyisopropylphenols is discouraged. google.com

Fractionation: Following alkylation, the reaction mixture is often distilled. google.com This fractionation step removes unreacted phenol and allows for the creation of a distilland with a higher, more controlled C₃/φ ratio (e.g., above 0.3) which serves as the ideal feedstock for the phosphorylation step. google.com

Byproduct Removal: The removal of the HCl byproduct via vacuum or nitrogen sparging is a critical engineering strategy to drive the esterification reaction to completion. google.comresearchgate.net

Purification: After the esterification reaction is complete, the crude product is purified, typically through reduced-pressure distillation. google.com A final distillation at high temperatures (e.g., up to 270°C) separates the desired product from lower-boiling impurities and higher-boiling oligomeric byproducts. google.com

The effect of reaction temperature on yield is a critical factor in optimization. While specific data for this compound is proprietary, findings from the analogous synthesis of triphenyl phosphite (B83602) illustrate this principle.

| Reaction Temperature (°C) | Yield of Triphenyl Phosphite (%) |

| 120 | Low |

| 140 | Increased |

| 160 | 98.5 |

Table 1: Illustrative data from an analogous triphenyl phosphite synthesis showing the significant impact of temperature on product yield. researchgate.net A similar principle applies to the synthesis of isopropylphenyl phenyl phosphate, where temperature must be carefully controlled to maximize yield while preventing thermal degradation.

Identification and Mitigation of By-Product Formation (e.g., Triphenyl Phosphate, Oligomeric Phosphates)

A significant challenge in the industrial synthesis is the formation of a complex mixture of related compounds and by-products.

Common By-products: The primary by-products arise from the statistical nature of the alkylation and phosphorylation reactions. These include:

Poly-isopropylphenols: Phenols with two or more isopropyl groups, such as 2,6-diisopropylphenol. google.com These can lead to the formation of undesired phosphate esters which may contribute to color formation in the final product. google.com

Triphenyl Phosphate (TPHP): Formed from the reaction of phosphorus oxychloride with any unreacted phenol remaining in the feedstock. nih.govindustrialchemicals.gov.au

Other Isomeric Phosphates: The final product is a mixture of many isomers, including bis(2-isopropylphenyl) phenyl phosphate and 2,4-diisopropylphenyl diphenyl phosphate, which are often present alongside the desired m-substituted variant. nih.gov

Oligomeric Phosphates: Higher molecular weight species can form, particularly under certain reaction conditions, leading to increased viscosity and impurities.

Mitigation Strategies:

The primary strategy to reduce poly-isopropylphenyl phosphate formation is to control the initial alkylation C₃/φ ratio and subsequently use distillation to remove the poly-alkylated phenols before the phosphorylation stage. google.com

Careful control over the feedstock composition, by blending alkylated and un-alkylated phenol, helps to manage the final distribution of phosphate esters, including the level of triphenyl phosphate. nih.gov

Final purification by vacuum distillation is essential to separate the target product from both lower-boiling by-products like TPHP and higher-boiling oligomeric phosphates. google.com

Advanced Synthetic Approaches

While the established alkylation-phosphorylation route dominates industrial production, research into alternative and advanced synthetic methods continues. These approaches aim for higher efficiency, improved selectivity, and more environmentally benign processes.

Novel Catalysis: One area of research in related fields involves the use of novel catalysts. For instance, the synthesis of structurally related α-aminophosphonates has been achieved using nano-Cu₂O as a stable, recyclable, and eco-friendly heterogeneous catalyst under solvent-free conditions. scilit.com The application of similar nanocatalyst technology to the synthesis of triaryl phosphate esters could represent a future advancement, potentially offering milder reaction conditions and easier catalyst separation.

Transesterification Routes: Another advanced approach involves the modification of existing phosphate esters. A patented process describes reacting a pre-formed isopropylphenyl/phenyl phosphate mixture with an alcohol, such as butoxyethanol or decanol, in the presence of a sodium catalyst. epo.org This transesterification reaction creates new, mixed phosphoric acid esters with different functional properties, demonstrating a method to create derivative products from the primary phosphate ester. epo.org

Catalytic Synthesis Innovations

A key challenge in the synthesis is controlling the degree of isopropylation of the phenol ring to achieve the desired ratio of mono-, di-, and tri-isopropylated species in the final product. One patented process utilizes p-toluene sulfonic acid as a catalyst for the initial alkylation of phenol with propylene. google.com A critical innovation in this method is conducting the alkylation to a low propylene-to-phenol mole ratio (less than 0.25) and then using distillation to remove unreacted phenol. google.com This creates a feedstock for phosphorylation with a higher concentration of the desired monoisopropylphenol, which ultimately yields a triaryl phosphate mixture with a reduced content of less desirable byproducts like 2,6-diisopropylphenyl phosphate. google.com

Following alkylation, the isopropylphenol intermediate is reacted with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃). google.comnih.gov This esterification is often catalyzed to proceed efficiently. While specific catalysts for this compound are proprietary, analogous industrial processes for phosphate esters utilize Lewis acid catalysts to facilitate the reaction.

More recent innovations are moving beyond traditional thermal methods. Microwave-assisted synthesis represents a significant advance in the esterification of phosphorus compounds. Research has demonstrated that microwave irradiation, in the presence of an ionic liquid catalyst, can efficiently drive the esterification of P-acids. thieme-connect.com This technique offers a substantial reduction in reaction times and energy consumption compared to conventional heating.

| Catalyst Type | Synthetic Step | Process Innovation | Primary Reference |

| p-Toluene Sulfonic Acid | Alkylation of phenol | Controls the degree of isopropylation, allowing for a more desirable feedstock for phosphorylation after a distillation step. | google.com |

| Ionic Liquids (e.g., [bmim][BF4]) | Esterification | Enables selective, microwave-assisted synthesis from phosphorus pentoxide-derived intermediates, enhancing reaction speed. | thieme-connect.com |

Integration of Green Chemistry Principles in Synthetic Routes

The traditional synthesis route for phosphate esters using phosphorus oxychloride (POCl₃) is effective but presents environmental and handling challenges due to the formation of hydrogen chloride (HCl) as a byproduct. thieme-connect.comorganic-chemistry.org Consequently, significant research has focused on developing "P-chloride-free" methods that align with the principles of green chemistry.

A leading green alternative involves using phosphorus pentoxide (P₂O₅) as the phosphorus source. thieme-connect.combme.hugoogle.com This approach involves the reaction of phosphorus pentoxide with alcohols or phenols. This method avoids the use of chlorinated reagents, thereby eliminating the production of corrosive HCl gas and reducing waste. thieme-connect.com The reaction with P₂O₅ typically yields a mixture of mono- and di-esters of phosphoric acid. thieme-connect.comgoogle.com

The application of microwave assistance in these P-chloride-free routes further enhances their green credentials by drastically reducing reaction times and energy input compared to conventional heating methods. thieme-connect.com Additionally, using techniques like steam hydrolysis for the work-up step, instead of aqueous washes, can simplify product isolation and minimize aqueous waste streams. organic-chemistry.org

| Green Chemistry Principle | Innovation in Synthetic Route | Benefit | Primary Reference |

| Use of Alternative Feedstocks | Replacing phosphorus oxychloride (POCl₃) with phosphorus pentoxide (P₂O₅). | Avoids formation of corrosive HCl byproduct; P-chloride-free synthesis. | thieme-connect.combme.hu |

| Atom Economy / Process Intensification | One-pot or telescoping reaction sequences from P₂O₅. | Reduces waste by avoiding isolation of intermediates; improves overall yield. | thieme-connect.com |

| Energy Efficiency | Microwave-assisted esterification. | Reduces reaction times and energy consumption compared to conventional heating. | thieme-connect.com |

| Waste Reduction | Synthesis using P₂O₅ in a solvent, followed by controlled hydrolysis and extraction. | Prevents coking and carbonization, allows for stable and controllable product ratios, and increases yield to 80-90%. | google.com |

Molecular Structure, Chemical Reactivity, and Theoretical Studies

Structural Elucidation and Spectroscopic Characterization

The precise structure of m-isopropylphenyl phenyl phosphate (B84403) is confirmed through a combination of advanced spectroscopic methods. While specific data for the isolated meta-isomer is not extensively published, the expected spectroscopic characteristics can be inferred from data on similar organophosphate compounds and commercial mixtures containing it.

Spectroscopic techniques are crucial for confirming the molecular structure of m-isopropylphenyl phenyl phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the chemical environment of the phosphorus atom.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group protons, including a doublet for the two methyl groups and a septet for the methine proton. The aromatic protons would appear as a complex pattern of multiplets in the downfield region.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the isopropyl methyl and methine carbons, as well as for the aromatic carbons. The carbons attached to the phosphate ester oxygen would be shifted downfield.

³¹P NMR: The phosphorus-31 NMR spectrum is anticipated to show a single resonance, characteristic of a phosphate ester environment. The precise chemical shift would be sensitive to the electronic effects of the aryl substituents.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl -CH₃ | ~1.2 (doublet) | ~24 |

| Isopropyl -CH | ~2.9 (septet) | ~34 |

| Aromatic C-H | 7.0 - 7.5 (multiplets) | 120 - 130 |

| Aromatic C-O | - | ~150 |

| Aromatic C-isopropyl | - | ~150 |

Note: These are predicted values based on general principles and data for similar compounds.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands would confirm the presence of the phosphate group and the substituted aromatic rings. An analysis of the FT-IR spectrum of the related triphenyl phosphate (TPP) shows sharp bands between 1700 and 800 cm⁻¹, with C=C stretching of the phenyl ring at 1590 cm⁻¹ and 1488 cm⁻¹, P=O stretching at 1292 cm⁻¹, and intense P-O stretching at 952 cm⁻¹. researchgate.net

Interactive Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkyl C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| P=O | Stretching | 1300 - 1250 |

| P-O-C (Aryl) | Stretching | 1240 - 1160 |

| P-O-C (Aryl) | Stretching | 1050 - 990 |

Note: These are expected ranges and the exact positions can vary.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Analysis of isopropylated triphenyl phosphate mixtures is often performed using gas chromatography-mass spectrometry (GC-MS). publisso.de Under electron ionization (EI), this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of the isopropyl group, phenolic and phenoxy radicals, and rearrangements involving the phosphate core. LC-MS data for related compounds like bis(2-isopropylphenyl) phenyl phosphate shows a precursor ion [M+H]⁺ at m/z 411.172. nih.gov

As of now, there are no publicly available X-ray crystallography studies specifically for this compound. Such studies, if conducted on a crystalline form of the pure compound, would provide definitive information on its three-dimensional structure. This would include precise bond lengths, bond angles, and the conformation of the molecule in the solid state. X-ray diffraction analysis of related materials like phosphate-binding proteins and phosphate rocks has been performed, but this does not provide direct insight into the structure of this specific organic molecule. nih.govnih.govthermofisher.com

Intrinsic Chemical Reactivity and Transformation Mechanisms

The reactivity of this compound is dictated by the phosphate ester core and the two aromatic rings.

Organophosphate esters like isopropylphenyl diphenyl phosphate can undergo partial oxidation by oxidizing agents, which may lead to the release of toxic phosphorus oxides. nih.gov The aromatic rings can also be subject to oxidation under harsh conditions, potentially leading to the formation of hydroxylated derivatives or ring-opening products. The isopropyl group is also a potential site for oxidation, which could yield alcohol or ketone derivatives.

Organophosphates are generally susceptible to reaction with strong reducing agents. nih.gov A key transformation is the cleavage of the P-O-Aryl bond. Reduction can lead to the formation of the corresponding phenolic compounds, m-isopropylphenol and phenol (B47542), along with a reduced form of the phosphorus-containing moiety. This type of reaction is fundamental in understanding the degradation pathways of these compounds.

Hydrolytic Degradation Mechanisms and Stability Analysis

The hydrolytic stability of organophosphate esters, including this compound, is a critical aspect of their environmental persistence and chemical behavior. Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for these compounds.

The mechanism of hydrolysis for organophosphates generally involves a nucleophilic attack on the central phosphorus atom. researchgate.net For aryl phosphates, this process typically results in the cleavage of a phosphoester bond, leading to the formation of a diaryl phosphate and a corresponding phenol. In the case of this compound, hydrolysis would be expected to yield phenyl phosphate and m-isopropylphenol, or diphenyl phosphate and m-isopropylphenol, depending on which ester linkage is cleaved. Studies on the related compound, triphenyl phosphate, show that its hydrolysis to diphenyl phosphate is pH-dependent, with calculated half-lives in alkaline conditions stretching from days to over a year depending on the specific pH. epa.gov

Research on other organophosphorus compounds, such as polyphosphoesters, indicates that stability is highly dependent on the pH of the surrounding medium. These related polymers exhibit high stability under acidic conditions but degrade readily in basic (alkaline) environments. researchgate.net The degradation in basic conditions often proceeds through a "backbiting" mechanism, where the terminal hydroxyl group of a polymer chain attacks the phosphorus center. researchgate.net While this compound is not a polymer, the principle of increased lability of the phosphate ester bonds under alkaline conditions is a fundamental aspect of its chemistry.

A nucleophilic attack by a hydroxide (B78521) anion (in alkaline conditions) or a water molecule on the phosphorus atom, forming a transient pentacoordinated intermediate.

The departure of the leaving group (one of the phenoxy or m-isopropylphenoxy groups), breaking the P-O bond and forming the final hydrolysis products. researchgate.net

The rate and favorability of this process are influenced by the electronic nature of the substituent groups on the phenyl rings.

Table 1: Expected Hydrolysis Products of Aryl Phosphates

| Starting Compound | Condition | Primary Products |

| Triphenyl Phosphate | Alkaline Hydrolysis | Diphenyl phosphate, Phenol |

| This compound | Hydrolysis | Phenyl phosphate, m-Isopropylphenol, Diphenyl phosphate |

| Poly(alkyl ethylene (B1197577) phosphate)s | Basic Hydrolysis | Alkyl ethylene phosphate (diphosphate) |

This table illustrates the general products formed from the hydrolysis of related aryl phosphates, based on established chemical principles.

Thermal Decomposition Pathways and Analysis of Pyrolysis Products

The behavior of this compound under high temperatures is critical for understanding its potential environmental impact in case of fire and for its use as a flame retardant. When heated to the point of decomposition, organophosphate esters undergo complex chemical transformations.

For the closely related commercial mixtures of tris(isopropylphenyl) phosphate, thermal decomposition is known to emit toxic vapors containing phosphorus oxides (e.g., phosphorus pentoxide). nih.gov This is a characteristic thermal degradation product for many organophosphorus compounds. The decomposition process involves the breaking of the carbon-oxygen and phosphorus-oxygen bonds within the molecule.

The specific pathways of thermal decomposition and the full range of pyrolysis products for this compound are not extensively detailed in the available literature. However, based on the structure, the expected products would likely include a variety of volatile and semi-volatile organic compounds resulting from the fragmentation of the phenyl and isopropylphenyl groups, in addition to the inorganic phosphorus oxides.

Computational and Theoretical Chemistry Investigations

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level, offering insights that complement experimental findings.

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations are employed to determine the most stable three-dimensional arrangements (conformations) of a molecule and to map its electronic properties. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT), often using basis sets like 6-311G**, are applied to solve the Schrödinger equation for the molecule. semanticscholar.org

For organophosphorus compounds, these calculations can identify multiple stable conformers and determine their relative energies. researchgate.net For example, studies on O-isopropyl methylphosphonofluoridate have revealed the existence of several low-energy conformers, with small energy barriers separating them. researchgate.net Such calculations for this compound would elucidate the preferred spatial orientation of the phenyl and m-isopropylphenyl groups relative to the central phosphate core.

Furthermore, these methods can compute key electronic properties:

Atomic Charges: Calculations can reveal the distribution of electron density across the molecule. In a related thiosemicarbazide (B42300) compound, calculations showed that nitrogen and sulfur atoms carry significant negative charges, identifying them as potential sites for reaction. semanticscholar.org For this compound, this would pinpoint the electrophilic and nucleophilic centers, which is crucial for understanding its reactivity.

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the molecule. semanticscholar.org

Table 2: Typical Outputs of Quantum Chemical Calculations for Organic Molecules

| Calculated Property | Significance | Example Method |

| Geometric Parameters (Bond lengths, angles) | Defines the 3D molecular structure. | B3LYP/6-311G |

| Relative Conformational Energies | Identifies the most stable molecular shapes. | HF/6-311G |

| Atomic Charge Distribution | Predicts reactive sites for chemical attack. | Natural Bond Orbital (NBO) Analysis |

| Molecular Hyperpolarizability | Indicates non-linear optical properties. | TD-DFT |

This table summarizes the types of data generated by quantum chemical methods as applied to complex organic molecules. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular flexibility and intermolecular interactions in a condensed phase, such as in a solvent.

For complex molecules, MD simulations are invaluable for exploring the conformational landscape. nih.gov A simulation can reveal how the different parts of the this compound molecule move and flex in solution, identifying the most populated conformations and the transitions between them. Studies on other flexible molecules, like dinucleoside polyphosphates, have used MD to show that they exist primarily in folded, stacked conformations in aqueous solutions rather than extended ones. nih.gov

MD simulations are also used to analyze:

Conformational Stability: By calculating the root-mean-square fluctuation (RMSF) of atoms, regions of high and low flexibility within the molecule can be identified. nih.gov

Intermolecular Interactions: When simulating the molecule in a solvent or with other molecules, MD can detail the specific interactions (e.g., van der Waals, electrostatic) that govern its behavior and binding properties. nih.gov

Free Energy of Binding: Techniques like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used with MD trajectories to calculate the binding free energy of a molecule to a receptor or surface. nih.gov

Computational Modeling of Chemical Reaction Mechanisms and Kinetics

Computational modeling can be used to map the entire pathway of a chemical reaction, providing a detailed understanding of its mechanism and energetics. This is particularly useful for studying complex reactions like hydrolysis or pyrolysis.

By calculating the potential energy surface for a reaction, researchers can identify the structures and energies of the reactants, products, transition states, and any intermediates. researchgate.net For the hydrolysis of organophosphates, computational studies have been used to model the nucleophilic attack on the phosphorus atom. These models detail the formation of the pentacoordinated transition state and the subsequent breaking of the P-O bond to release the leaving group. researchgate.net

A potential energy profile for the hydrolysis of this compound would reveal the activation energy for the reaction, which is directly related to the reaction rate (kinetics). It would allow for a comparison of the energy barriers for the cleavage of the phenyl versus the m-isopropylphenyl group, predicting which hydrolysis pathway is more favorable. Such models have successfully differentiated the reaction mechanisms for organophosphates with good versus poor leaving groups, showing how the stability of the leaving group affects the energy profile of the second stage of the reaction. researchgate.net

Environmental Chemistry, Fate, and Distribution

Environmental Occurrence and Spatiotemporal Distribution

Detection in Environmental Compartments (e.g., Air, Water, Sediment, Dust)

M-isopropylphenyl phenyl phosphate (B84403) and other ITP isomers are detected across a range of environmental matrices, indicating their widespread distribution. These compounds are not chemically bound to the products in which they are used, allowing them to be released into the environment through volatilization and abrasion. researchgate.net

Air: Isopropylated phenyl phosphates (IPPhPs) have been identified in workplace air, collected as part of the inhalable dust fraction. researchgate.netpublisso.de The presence of these compounds in the particulate phase of the atmosphere is expected due to their low vapor pressure. nih.gov Organophosphate esters (OPEs) in general have been found in outdoor air samples, including those collected around airports. researchgate.net

Water: The detection of isopropylphenyl diphenyl phosphate in surface water, both fresh and marine, has been noted as a potential risk. service.gov.uk For instance, concentrations below 0.01 ppm were found in water samples near industrial sites, while a higher concentration of 3.0 ppm was detected near a chemical company. nih.gov Regional water concentrations can be significantly influenced by emissions from various products during their service life. service.gov.uk

Sediment: Isopropylphenyl diphenyl phosphate has been found in sediment samples at concentrations ranging from 0.3 to 5.0 ppm. nih.gov The degradation of this compound in sediment-water microcosms can lead to the formation of triphenyl phosphate. nih.gov

Dust: House dust is a significant reservoir for ITPs. nih.govresearchgate.net Studies have shown the presence of various ITP isomers in house dust, indicating human exposure through this medium. nih.govresearchgate.net For example, 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and 4-tertbutylphenyl diphenyl phosphate (4tBPDPP) have been identified as dominant isomers in house dust samples. researchgate.net

Quantitative Analysis of Environmental Levels in Various Matrices

The quantification of m-isopropylphenyl phenyl phosphate and its isomers in environmental samples is typically performed using advanced analytical techniques such as gas chromatography with mass-selective detection (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netpublisso.demriglobal.org These methods allow for the separation and sensitive detection of individual isomers within complex mixtures.

For workplace air analysis, a validated method involves drawing air through a quartz filter, followed by solvent extraction and GC-MS analysis. researchgate.netpublisso.de The limit of quantification for this method is reported as 0.050 mg/m³ for a 420-liter air sample. researchgate.netpublisso.de

In house dust, concentrations of ITP isomers can vary significantly. For instance, in a study comparing house dust from South China and the Midwestern United States, the median concentrations of total ITPs (ΣITPs) were 63.4 ng/g and 476 ng/g, respectively. researchgate.net A house dust standard reference material, SRM 2585, was found to contain several ITP isomers, with 2IPPDPP and 4IPPDPP being among the most prevalent at concentrations greater than 200 ng/g. nih.gov

The following table summarizes the levels of selected ITPs found in the house dust standard reference material SRM 2585:

Interactive Data Table: Concentrations of ITP Isomers in House Dust SRM 2585| Isomer | Concentration (ng/g) |

|---|---|

| 2-isopropylphenyl diphenyl phosphate (2IPPDPP) | >200 |

| 4-isopropylphenyl diphenyl phosphate (4IPPDPP) | >200 |

| Triphenyl phosphate (TPHP) | 1002.13 ± 52.88 |

Data sourced from a study on ITP isomers in commercial flame retardant mixtures and house dust. nih.gov

Abiotic Environmental Transformation Processes

Hydrolysis in Aqueous Systems: Influence of pH and Identification of Degradation Products

Organophosphate esters like this compound can undergo hydrolysis in aqueous environments. The rate of this reaction is influenced by factors such as pH. nih.govnih.gov While specific hydrolysis data for the meta-isomer is limited, studies on related compounds indicate that hydrolysis can be a significant degradation pathway. ekb.eg The process involves the cleavage of the phosphate ester bond. ekb.eg For instance, the degradation of isopropyl phenyl diphenyl phosphate in sediment-water systems has been observed to produce triphenyl phosphate, suggesting that microbial processes may act on the alkyl substituents before hydrolysis of the phosphate ester linkage occurs. nih.gov

Photolytic Degradation under Environmental Illumination Conditions

Photolysis, or degradation by sunlight, is another potential transformation process for this compound in the environment. ekb.eg While direct photolysis studies on this specific compound are not widely available, research on other organophosphate esters has shown that they can be degraded by sunlight. ekb.eg This degradation can lead to the formation of various byproducts. For example, the photolytic degradation of profenofos, another organophosphate, results in the formation of 4-bromo-2-chlorophenol. ekb.egekb.eg

Atmospheric Oxidation by Hydroxyl Radicals and Related Species

In the atmosphere, the primary degradation pathway for many organic compounds is oxidation by hydroxyl (OH) radicals. nih.govcopernicus.org The atmospheric lifetime of a chemical is determined by its reaction rate with these radicals. nih.gov For compounds existing in the particulate phase, like tris(isopropylphenyl)phosphate (B132702), this is the expected fate. nih.gov The reaction of OH radicals with organic molecules initiates a complex series of reactions. nih.govcopernicus.org While a specific rate constant for the reaction of this compound with OH radicals is not available, it is expected to be a significant removal process from the atmosphere.

Biotic Environmental Transformation and Biogeochemical Cycling

The transformation and cycling of this compound in the environment are largely driven by biological processes. The structure of the compound, featuring a central phosphate group bonded to a phenyl and a meta-isopropylphenyl group, influences its susceptibility to microbial and enzymatic breakdown.

Microbial Degradation Pathways in Aquatic and Terrestrial Systems

Information specific to the microbial degradation of this compound is limited; however, the degradation pathways can be inferred from studies on similar organophosphate esters. The primary mechanism for the breakdown of aryl-organophosphate esters is the microbial-mediated cleavage of the phosphate ester bonds.

Research on tricresyl phosphate (TCP) isomers, which are structurally related to isopropylphenyl phosphates, has shown that bacteria such as Brevibacillus brevis can effectively degrade these compounds. researchgate.net The degradation process typically begins with the hydrolysis of one of the ester linkages, a common first step in the biodegradation of many organophosphate flame retardants. researchgate.net For this compound, this would likely result in the formation of diphenyl phosphate and m-isopropylphenol. These intermediate products can then be further degraded by microorganisms.

Several bacterial species have been identified as capable of degrading various organophosphate esters, including species from the genera Pseudomonas, Flavobacterium, Agrobacterium, and Arthrobacter. nih.gov These microorganisms can utilize the organic phosphate as a source of phosphorus and carbon. mdpi.com The degradation rate is influenced by environmental conditions such as temperature, pH, and the presence of other nutrients.

Enzymatic Biotransformation in Non-Human Organisms (Excluding Mammalian Studies)

In non-human organisms, the biotransformation of this compound is expected to follow the general pathways established for other organophosphorus compounds. nih.gov This metabolism is a crucial detoxification process. The primary enzymes involved in the biotransformation of these xenobiotics are cytochrome P450 (CYP) monooxygenases, carboxylesterases, and phosphoric triester hydrolases. nih.govresearchgate.net

Cytochrome P450 (CYP) enzymes are known to metabolize organophosphate esters through oxidative reactions. nih.gov These reactions can lead to the O-dealkylation or O-dearylation of the phosphate ester, resulting in the formation of diester metabolites. nih.gov

Carboxylesterases can hydrolyze the ester bonds of the compound, contributing to its breakdown and detoxification. nih.gov

Phosphoric triester hydrolases , also known as A-esterases, are another key group of enzymes that hydrolyze organophosphates, leading to their detoxification. researchgate.net

Bioconcentration and Bioaccumulation Mechanisms in Aquatic Organisms (Non-Human)

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. The bioconcentration factor (BCF) is a key parameter used to assess this potential.

Specific BCF data for this compound are scarce. However, data for a related compound, tris(isopropylphenyl)phosphate, show a BCF range of 6.9 to 43, suggesting a low potential for bioconcentration in aquatic organisms. nih.gov The potential for bioaccumulation is influenced by the organism's ability to metabolize and eliminate the substance. ca.gov For many organophosphate esters, metabolic transformation in fish is a significant factor that limits their bioaccumulation, leading to lower BCF values than would be predicted based on their lipophilicity alone. ca.gov

The mechanism of uptake is typically passive diffusion from the water across the gills. Once inside the organism, the compound can be distributed to various tissues, metabolized, and eventually eliminated. The relatively low BCF values for related isopropylphenyl phosphates indicate that metabolic processes likely play a significant role in limiting the accumulation of this compound in aquatic organisms.

Environmental Partitioning and Transport Dynamics

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which dictate its partitioning between air, water, soil, and sediment.

Air-Water Exchange and Volatilization from Aqueous Surfaces (Henry's Law)

The tendency of a chemical to partition between air and water is described by its Henry's Law constant. A low Henry's Law constant indicates that a substance will tend to remain in the water phase rather than volatilizing into the air.

Estimated Henry's Law constants for related isopropylphenyl phosphates are low, suggesting that volatilization from water surfaces is a slow process. For example, the estimated Henry's Law constant for isopropylphenyl diphenyl phosphate is 7.744 x 10⁻⁸ atm-m³/mol, which corresponds to a volatilization half-life of approximately 907 days from a model river. nih.gov Similarly, the estimated Henry's Law constant for tris(isopropylphenyl)phosphate is 2.9 x 10⁻⁷ atm-m³/mol, also indicating that volatilization is not an important fate process. nih.gov

Table 1: Estimated Henry's Law Constants for Related Isopropylphenyl Phosphates

| Chemical Compound | Estimated Henry's Law Constant (atm-m³/mol) | Implication |

|---|---|---|

| Isopropylphenyl diphenyl phosphate | 7.744 x 10⁻⁸ nih.gov | Slow volatilization from water nih.gov |

Sediment-Water Partitioning Behavior (Koc, Sorption/Desorption Kinetics)

The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to the organic matter in soil and sediment. A high Koc value indicates strong adsorption to sediment and low mobility in soil.

An estimated Koc value for the related compound tris(isopropylphenyl)phosphate is 1.2 x 10⁶, which suggests that it is expected to adsorb strongly to suspended solids and sediment and be immobile in soil. nih.gov This high affinity for sediment means that a significant portion of this compound in aquatic environments is likely to be found in the sediment rather than in the water column.

Table 2: Estimated Environmental Partitioning Coefficients for a Related Isopropylphenyl Phosphate

| Chemical Compound | Estimated Koc Value | Implication |

|---|

The sorption and desorption kinetics of phosphates on sediments are complex processes influenced by sediment composition, pH, and the presence of other ions. researchgate.net Generally, the adsorption of phosphates to sediment can be described by models such as the Langmuir and Freundlich isotherms. brin.go.id Desorption, or the release of the chemical from the sediment back into the water column, is typically a slower process. The strong binding of isopropylphenyl phosphates to sediment suggests that desorption rates are likely to be low, making sediments a long-term sink for these compounds in the environment.

Soil Sorption and Mobility in Terrestrial Environments

Once released into the terrestrial environment, the fate of this compound is largely governed by its interaction with soil particles. The sorption of organophosphate compounds to soil is a critical process that influences their mobility, bioavailability, and persistence.

Sorption Mechanisms and Key Influencing Factors:

The primary mechanism for the retention of this compound in soil is adsorption to soil organic matter. The lipophilic (fat-loving) nature of this compound, indicated by its high octanol-water partition coefficient (log Kow), suggests a strong affinity for the organic fraction of soils. A measured log Kow of 5.31 for a related compound, isopropylphenyl diphenyl phosphate, points to significant adsorption to suspended solids and sediment. nih.gov This strong sorption tendency reduces its concentration in the soil solution, thereby limiting its potential for leaching into groundwater.

The mobility of phosphorus compounds in soil is also influenced by soil texture and mineralogy. Soils with higher clay and organic matter content generally exhibit a greater capacity to retain phosphates. mdpi.com Conversely, in sandy soils with low organic matter, the potential for leaching is higher. confex.com The soil phosphorus storage capacity (SPSC) is a key metric for assessing the risk of phosphorus loss. confex.commdpi.com A positive SPSC value indicates that the soil can act as a sink for phosphorus, while a negative value suggests that the soil is saturated and may release phosphorus into the surrounding environment. confex.commdpi.com

Research Findings on Soil Mobility:

Studies on various organophosphate compounds have demonstrated their potential for both retention and transport in soil environments. While strong sorption to organic matter is a dominant process, the movement of these compounds can still occur, particularly in soils with low sorption capacity or under conditions of heavy rainfall or irrigation. The application of phosphate-based fertilizers in agriculture has been shown to lead to the accumulation of "legacy phosphorus" in soils, which can be slowly released over long periods, contributing to both surface water runoff and groundwater contamination. mdpi.com

The table below summarizes key parameters related to the soil sorption and mobility of isopropylated phenyl phosphates.

| Parameter | Value/Description | Implication for Soil Mobility | Reference |

| Log Kow | 5.31 (for isopropylphenyl diphenyl phosphate) | High value indicates strong adsorption to soil organic matter and low mobility. | nih.gov |

| Estimated Koc | 18,400 (for isopropylphenyl diphenyl phosphate) | High soil organic carbon-water partitioning coefficient suggests significant sorption and limited leaching. | nih.gov |

| Soil Texture | Higher clay and organic matter content increases sorption. | Mobility is lower in fine-textured, organic-rich soils compared to sandy soils. | mdpi.com |

| Soil Phosphorus Storage Capacity (SPSC) | A measure of the soil's ability to retain phosphorus. | Positive values indicate retention, while negative values suggest a risk of leaching. | confex.commdpi.com |

Modeling of Long-Range Environmental Transport and Atmospheric Deposition

The presence of this compound and other OPFRs in remote environments such as the Arctic and high-altitude mountain regions provides strong evidence of their potential for long-range environmental transport. aaqr.org The atmosphere is a primary pathway for the global distribution of these semi-volatile organic compounds (SVOCs).

Atmospheric Transport Models:

Global atmospheric transport models are crucial tools for understanding and predicting the movement of OPFRs on a large scale. nih.gov These models incorporate data on emissions, physicochemical properties of the compounds, and meteorological conditions to simulate their atmospheric fate. A global gridded emission inventory for OPFRs developed for the period of 2010 to 2020 revealed that major emission sources are concentrated in Asia, North America, and Europe. nih.gov By implementing this emission data into a global atmospheric transport model, researchers can predict OPFR concentrations in various parts of the world and compare these predictions with field measurements to validate the model's accuracy. nih.gov

Key Parameters in Transport Modeling:

Several physicochemical properties are critical for modeling the long-range transport of this compound:

Vapor Pressure: An estimated vapor pressure of 3.515 x 10⁻⁷ mm Hg at 25°C for isopropylphenyl diphenyl phosphate suggests that it can exist in both the vapor and particulate phases in the atmosphere. nih.gov

Henry's Law Constant: An estimated Henry's Law constant of 7.744 x 10⁻⁸ atm-cu m/mole for isopropylphenyl diphenyl phosphate indicates slow volatilization from water surfaces. nih.gov

Atmospheric Reactions: In the atmosphere, vapor-phase isopropylphenyl diphenyl phosphate is expected to be degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 0.85 days. nih.gov

Atmospheric Deposition:

OPFRs in the atmosphere can be removed and deposited onto terrestrial and aquatic ecosystems through two main processes:

Dry Deposition: Particulate-phase this compound can be removed from the atmosphere through gravitational settling. nih.gov

Wet Deposition: Both vapor-phase and particulate-phase compounds can be scavenged from the atmosphere by precipitation (rain and snow).

The table below presents key data related to the modeling of long-range transport and atmospheric deposition of isopropylated phenyl phosphates.

| Parameter | Value/Description | Implication for Long-Range Transport | Reference |

| Vapor Pressure | 3.515 x 10⁻⁷ mm Hg at 25°C (est. for isopropylphenyl diphenyl phosphate) | Allows for partitioning between vapor and particulate phases, facilitating atmospheric transport. | nih.gov |

| Atmospheric Half-life | ~0.85 days (est. for vapor-phase reaction with hydroxyl radicals) | Indicates relatively rapid degradation in the vapor phase, but particulate-bound compounds may be more persistent. | nih.gov |

| Global Emission Sources | Primarily in Asia, North America, and Europe. | These regions act as major sources for the global atmospheric distribution of OPFRs. | nih.gov |

| Detection in Remote Areas | Found in the Arctic and high mountains. | Confirms the potential for long-range atmospheric transport. | aaqr.org |

Advanced Analytical Methodologies for Environmental and Material Characterization

Comprehensive Sample Preparation Techniques for Complex Matrices

Effective analysis of "m-Isopropylphenyl phenyl phosphate" from intricate samples, such as environmental solids, liquids, and consumer products, is critically dependent on robust sample preparation. This initial step is paramount for isolating the analyte from interfering matrix components, thereby enhancing the accuracy and sensitivity of subsequent analyses.

Extraction Methods (e.g., Accelerated Solvent Extraction, Solid-Phase Extraction)

The initial step in the analytical workflow involves the extraction of "this compound" from the sample matrix. The choice of extraction method is dictated by the nature of the sample and the physicochemical properties of the analyte.

Accelerated Solvent Extraction (ASE) , also known as pressurized solvent extraction, is a highly efficient technique for extracting organic compounds from solid and semi-solid samples. This method utilizes elevated temperatures and pressures to increase the extraction efficiency of solvents, reducing both extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. researchgate.net For the analysis of isopropylated phenyl phosphates (IPPhPs), which include the meta-isomer, an automatic solvent extractor such as the ASE350 can be employed. researchgate.net

Solid-Phase Extraction (SPE) is a versatile and widely used technique for the extraction and pre-concentration of analytes from liquid samples. It involves passing the sample through a solid sorbent material that retains the analyte, which is then eluted with a small volume of a suitable solvent. For IPPhPs, SPE is often used as a purification step after initial solvent extraction. researchgate.netpublisso.de A common sorbent used for this purpose is Florisil®, which is effective in separating the target analytes from matrix interferences. researchgate.netpublisso.de In the analysis of house dust, for instance, extracts were cleaned using Supelclean ENVI-Florisil SPE cartridges. nih.gov

Ultrasonic extraction is another common method, particularly for solid samples. This technique uses high-frequency sound waves to agitate the sample in a solvent, facilitating the transfer of the analyte from the sample matrix into the solvent. For example, in the analysis of workplace air samples collected on quartz filters, the filters are immersed in ethyl acetate (B1210297) and subjected to ultrasonic extraction followed by shaking. researchgate.netpublisso.de

The following table summarizes common extraction methods for isopropylated phenyl phosphates.

| Extraction Method | Sample Type | Solvent | Key Parameters | Reference |

| Accelerated Solvent Extraction (ASE) | Solid/Semi-solid | Not specified in source | Elevated temperature and pressure | researchgate.net |

| Solid-Phase Extraction (SPE) | Liquid/Extracts | Ethyl acetate | Florisil® sorbent | researchgate.netpublisso.denih.gov |

| Ultrasonic Extraction | Solid (e.g., filters) | Ethyl acetate | Ultrasonic bath followed by shaking | researchgate.netpublisso.de |

| Soxhlet Extraction | Solid | Dichloromethane | Not specified in source | researchgate.net |

Sample Clean-up Strategies for Matrix Interference Reduction

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the chromatographic analysis and detection of "m-Isopropylphenyl phenyl phosphate (B84403)."

Solid-Phase Extraction (SPE) , as mentioned previously, serves as a primary clean-up technique. By selecting appropriate sorbents and elution solvents, it is possible to selectively remove interfering substances while retaining the target analyte. For instance, Florisil® SPE cartridges are effective for purifying extracts of IPPhPs. researchgate.netpublisso.de

Dispersive Solid-Phase Extraction (d-SPE) is a variation of SPE that is often employed in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. In d-SPE, the sorbent is added directly to the sample extract, and after vortexing and centrifugation, the cleaned supernatant is collected. For complex biological matrices, zirconium dioxide-based sorbents have shown good results for GC-MS analysis. nih.gov Primary secondary amine (PSA) is another common d-SPE sorbent used to remove fatty acids and other interferences. nih.gov

Gel Permeation Chromatography (GPC) can be used to separate large molecules, such as lipids and polymers, from smaller analytes like "this compound." This technique is particularly useful for fatty samples.

Freezing out , or cryo-precipitation, is a simple and effective method for removing lipids from extracts. By cooling the extract to a low temperature, lipids can be precipitated and removed by centrifugation or filtration. researchgate.net

The table below outlines various clean-up strategies.

| Clean-up Strategy | Target Interferences | Sorbent/Method | Application | Reference |

| Solid-Phase Extraction (SPE) | Various matrix components | Florisil® | Environmental and material extracts | researchgate.netpublisso.de |

| Dispersive SPE (d-SPE) | Lipids, proteins, pigments | Zirconium dioxide, PSA | Biological and food samples | nih.govnih.gov |

| Freezing Out | Lipids | Low-temperature precipitation | Fatty samples | researchgate.net |

Derivatization Procedures for Enhanced Analyte Volatility or Detectability

Derivatization, the chemical modification of an analyte, is sometimes employed to improve its analytical properties. For "this compound," which is amenable to both gas and liquid chromatography, derivatization is not always necessary. However, in certain applications, it can enhance performance.

For GC analysis, derivatization is generally not required for "this compound" as it is sufficiently volatile. However, for related organophosphorus compounds, such as their acidic metabolites, benzylation using reagents like 3-benzyl-1-p-tolyltriazene (BTT) can be used to form more volatile esters suitable for GC analysis. d-nb.info

In the context of LC-MS, derivatization can be used to improve ionization efficiency and, consequently, detection sensitivity. For example, phenolic degradation products of organophosphate pesticides can be derivatized with reagents like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) to enhance their signal in positive-ion electrospray ionization. mdpi.com While not directly applied to "this compound" itself, this illustrates a potential strategy for its metabolites.

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of the analytical process, enabling the separation of "this compound" from other compounds in the sample extract, including its isomers.

High-Performance Liquid Chromatography (HPLC and UHPLC) for Isomeric Resolution

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation of non-volatile or thermally labile compounds like "this compound." A key advantage of HPLC/UHPLC is the ability to achieve isomeric resolution.

The separation of different isopropylphenyl phosphate isomers, including the meta-isomer, is crucial for accurate quantification and toxicological assessment. Reversed-phase HPLC, using a C18 column, is a common approach. nih.gov The use of micellar mobile phases containing surfactants can also be employed to separate inositol (B14025) phosphate isomers, a principle that could be adapted for ITPs. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another mode that can be used for the separation of polar compounds, including phospholipids, and has shown potential for resolving isomers. nih.gov

UHPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. UHPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully used for the quantitative determination of urinary metabolites of organophosphate flame retardants, including mono-isopropylphenyl phenyl phosphate. nih.gov

Gas Chromatography for Volatile and Derivatized Analytes

Gas Chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds. "this compound" is amenable to GC analysis, often coupled with a mass spectrometric detector (GC-MS).

For the analysis of IPPhPs, a fused silica (B1680970) capillary column coated with a non-polar or semi-polar stationary phase, such as 5% phenyl methylpolysiloxane, is typically used. nih.gov A temperature-programmed oven is employed to elute the analytes based on their boiling points and interactions with the stationary phase. nih.gov The use of a mass selective detector (MSD) allows for the identification and quantification of the individual isomers based on their mass-to-charge ratios. researchgate.netpublisso.de It is important to select specific ions for quantification to avoid interferences from other compounds, such as trixylyl phosphates (TXPs), which can have similar mass-to-charge ratios. researchgate.netpublisso.de

The following table presents typical GC-MS parameters for the analysis of isopropylated phenyl phosphates.

| Parameter | Condition | Reference |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl methylpolysiloxane) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injection | Pressurized Temperature Vaporization (PTV) | nih.gov |

| Oven Program | 80°C (2 min), ramp to 250°C at 20°C/min, ramp to 260°C at 1.5°C/min, ramp to 300°C at 25°C/min, hold for 20 min | nih.gov |

| Detector | Mass Spectrometer (Electron Impact ionization) | nih.gov |

Specialized Stationary Phases for Ortho- vs. Para-Isomer Separation

The separation of structurally similar isomers like the ortho-, meta-, and para- forms of isopropylphenyl phenyl phosphate is a complex chromatographic challenge. While specific studies focusing exclusively on the separation of this compound from its other isomers are not prevalent, the principles of chiral and isomer chromatography provide a strong basis for achieving this separation. Specialized stationary phases, such as those based on cyclodextrins and Pirkle-type columns, are instrumental in resolving positional isomers.

Cyclodextrin-Based Stationary Phases: These phases operate on the principle of inclusion complexation. researchgate.net The toroidal structure of cyclodextrins has a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with molecules that fit into their cavity. researchgate.net The separation of isomers is achieved because molecules with different shapes and geometries form complexes of varying stability with the cyclodextrin (B1172386). researchgate.net Cyclodextrin-based gas chromatography (GC) columns, in particular, have become a primary choice for chiral separations and have demonstrated high shape selectivity for positional isomers. gcms.czmdpi.com For instance, a tandem configuration of different cyclodextrin-based chiral columns has been successfully used to separate eight chiral menthol (B31143) isomers, showcasing the potential for resolving complex isomer mixtures. mdpi.com Furthermore, the use of a cyclodextrin column in liquid chromatography-mass spectrometry (LC-MS/MS) has enabled the baseline resolution of isomers like isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP). mpg.de

Pirkle-Type Stationary Phases: Developed by William H. Pirkle, these chiral stationary phases (CSPs) are based on the principle of forming transient diastereomeric complexes between the analyte and the stationary phase. chiralpedia.comeijppr.com These interactions typically involve a combination of hydrogen bonding, π-π interactions, dipole moments, and steric hindrance. chiralpedia.comeijppr.com Pirkle-type CSPs are broadly categorized as π-electron acceptor, π-electron donor, or a combination of both. chiralpedia.comeijppr.com They are known for their durability due to the covalent bonding of the chiral selector to the silica support and can be used in both normal-phase and reversed-phase chromatography. hplc.eu The ability to use the opposite enantiomer of the chiral selector allows for the inversion of elution order, which can be advantageous for purifying a minor component from a mixture. hplc.eu These columns have been successfully employed for the ultra-high performance, ultra-fast enantioseparations of various compounds. americanpharmaceuticalreview.com Screening procedures using different mobile phase modifiers are often employed to find the optimal conditions for separating challenging racemic compounds. nih.gov

While direct applications for this compound are not explicitly detailed in the available literature, the proven success of both cyclodextrin and Pirkle-type stationary phases in separating other complex positional and chiral isomers suggests their high applicability for resolving the isomers of isopropylphenyl phenyl phosphate.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a cornerstone for the definitive identification and sensitive quantification of this compound in various samples. When coupled with chromatographic separation, it provides a powerful tool for environmental and material analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a Gold Standard

LC-MS/MS has emerged as a highly sensitive and specific method for the analysis of aryl organophosphate esters (OPEs), including isomers of isopropylphenyl phenyl phosphate. nih.gov This technique is often considered the gold standard due to its ability to handle complex matrices and provide low limits of quantification. nih.govnih.gov A comprehensive LC-MS/MS method has been developed for the simultaneous determination of 17 traditional and emerging aryl-OPEs in indoor dust. nih.gov This method successfully analyzed compounds including 2-isopropylphenyl diphenyl phosphate (2IPPDPP) for the first time using LC-MS/MS, achieving limits of quantification ranging from 0.09 to 3.2 ng/g. nih.gov The high sensitivity of LC-MS/MS makes it particularly suitable for quantifying the low concentrations of these compounds often found in biological and environmental samples. nih.gov

The selection of precursor and product ions in multiple reaction monitoring (MRM) mode is crucial for the selectivity and sensitivity of the assay. For isopropylphenyl diphenyl phosphate, the protonated molecule [M+H]⁺ at a precursor m/z of 369.125 has been identified. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography coupled with mass spectrometry, particularly tandem mass spectrometry (GC-MS/MS), is a well-established and validated method for the determination of isopropylated phenyl phosphates in various matrices, including workplace air and house dust. publisso.deresearchgate.netnih.gov This technique offers high precision and low limits of quantification. publisso.deresearchgate.net A validated GC-MS method for workplace air monitoring allows for the determination of a complex isomer mixture of isopropylated triphenyl phosphate, with a relative limit of quantification of 0.050 mg/m³. publisso.deresearchgate.net

In environmental analysis, GC-MS methods have been used to quantify individual isomers of isopropylated triarylphosphates in commercial flame retardant mixtures and house dust. nih.gov For instance, a study using GC with electron impact (EI) mass spectrometry identified and quantified several isomers, including 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP). nih.gov The use of an internal standard, such as ¹³C-labeled triphenyl phosphate, helps to ensure accurate quantification. nih.gov

High-Resolution Mass Spectrometry for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the confident identification of compounds like this compound and for distinguishing them from other co-eluting substances in complex samples. nih.govnih.gov HRMS, often coupled with liquid chromatography and utilizing analyzers like the Orbitrap, allows for the elucidation of fragmentation pathways, which aids in the structural identification of known and novel organophosphorus flame retardants (OPFRs). nih.gov An HRMS-based strategy has been successfully deployed for the target and non-target screening of OPFRs in dust samples from vehicles. nih.govresearchgate.net This approach enables the accurate mass screening of a range of OPFRs and the identification of other non-target compounds. nih.govresearchgate.net

Fragmentation Pathway Analysis and Ion Structure Elucidation

Understanding the fragmentation pathways of this compound under mass spectrometric analysis is crucial for its structural confirmation and for developing selective detection methods. The fragmentation of organophosphate esters is highly dependent on their substituent groups. nih.gov

In general, aromatic OPEs can cleave at both the C-O and P-O bonds. nih.gov For OPEs with a benzene (B151609) ring substituent, a characteristic fragment ion observed under electrospray ionization (ESI) is [C₆H₇O]⁺ (m/z = 95.0495). nih.govmdpi.com If the substituent is toluene, characteristic fragments include [C₇H₇]⁺ (m/z = 91.0530). nih.govmdpi.com

Multiple-stage mass spectrometry (MSⁿ) can be used to examine the structures of fragment ions in detail. nih.gov For aryl esters, a complex rearrangement involving the transfer of an alkylene group to the aromatic ring from the phosphorus-containing part of the molecular ion can occur. nih.gov The resulting fragment ion is characteristic of the aromatic moiety of the molecule. nih.gov The study of these fragmentation patterns provides a theoretical basis for identifying diverse OPFR structures in environmental samples. nih.gov

Below is a table summarizing key mass spectral data for related isopropylphenyl phenyl phosphate compounds.

| Compound Name | Precursor Ion (m/z) | Adduct | Key Fragment Ions (m/z) | Ionization | Mass Analyzer |

| Isopropylphenyl diphenyl phosphate | 369.125 | [M+H]⁺ | 327.0771 | ESI | QTOF |

| Bis(2-isopropylphenyl) phenyl phosphate | 411.172 | [M+H]⁺ | 152.0623, 91.0543, 77.0388 | ESI | QTOF |

| Tris(isopropylphenyl) phosphate | 452 | - | 118, 335 | EI | - |

Table compiled from data in search results. nih.govnih.govmassbank.jp

Ion Mobility Spectrometry for Isomer Differentiation and Enhanced Separation

Ion mobility spectrometry (IMS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. youtube.com This provides an additional dimension of separation to chromatography and mass spectrometry, which is particularly useful for differentiating isomers that are difficult to resolve by other means. nih.govchromatographyonline.com

Different forms of IMS, such as drift tube ion mobility spectrometry (DTIMS) and field asymmetric waveform ion mobility spectrometry (FAIMS), have shown significant promise in separating isomeric compounds, including phosphopeptides and oligosaccharides. nih.govnih.govrsc.org FAIMS, for instance, has demonstrated the ability to baseline-resolve variant phosphopeptides, including those with modifications on adjacent residues. nih.gov The separation is influenced by the charge state of the ions and the composition of the drift gas. nih.gov

While direct applications of IMS for the separation of this compound from its ortho- and para-isomers are not yet widely reported, the proven capability of IMS to separate other challenging isomers suggests its strong potential for this application. nih.govnih.gov Coupling IMS with LC-MS could provide a powerful platform for the unambiguous identification and quantification of individual isopropylphenyl phenyl phosphate isomers in complex mixtures. youtube.com

Auxiliary Spectroscopic and Detection Methods

The characterization and quantification of this compound, often found in complex mixtures with its isomers (ortho- and para-), rely on a suite of advanced analytical techniques. Spectroscopic methods are essential for structural confirmation, while specialized detectors provide the sensitivity needed for trace-level analysis in various matrices.

Applications of Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to confirm the identity of isopropylphenyl phenyl phosphate (IPPP) mixtures by identifying their key functional groups. While specific spectra for the pure m-isomer are not detailed in the available literature, the analysis of commercial IPPP mixtures confirms the presence of the core chemical structures. oup.com The IR spectrum of an IPPP mixture would feature characteristic absorption bands corresponding to the phosphate ester and substituted aromatic rings. Key expected peaks include:

P-O-C (aryl) stretching: Strong absorptions in the 1000-1030 cm⁻¹ and 925-995 cm⁻¹ regions.

P=O stretching: A strong, distinct band typically found between 1250 and 1300 cm⁻¹.

Aromatic C-H stretching: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching: Absorptions from the isopropyl group's methyl and methine C-H bonds, typically found just below 3000 cm⁻¹.

C=C aromatic ring stretching: A series of bands in the 1450-1600 cm⁻¹ region.

These spectral features collectively provide a fingerprint for the isopropylated phenyl phosphate structure, and IR spectroscopy has been successfully used to confirm the identity of commercial IPPP test articles used in research studies. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the specific molecular structure of organophosphate esters, including the precise arrangement of substituents on the aromatic rings. For this compound, both ¹H NMR and ³¹P NMR would be critical for unambiguous identification.

¹H NMR (Proton NMR): In the ¹H NMR spectrum, the protons on the two different phenyl rings and the isopropyl group would give rise to distinct signals. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing the substitution pattern (meta- in this case). The isopropyl group would show a characteristic septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃) in the upfield region.

³¹P NMR (Phosphorus NMR): ³¹P NMR is highly specific for phosphorus-containing compounds. A single signal would be expected for this compound, and its chemical shift would be characteristic of a triarylphosphate environment. This technique is invaluable for distinguishing between different organophosphate structures and confirming the integrity of the phosphate core.

Utilization of Flame Photometric Detection and Flame Ionization Detection

Gas chromatography (GC) is a primary technique for separating complex mixtures of organophosphate esters like commercial IPPP. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Flame Photometric Detection (FPD): The Flame Photometric Detector is highly selective for phosphorus-containing compounds, making it exceptionally well-suited for analyzing organophosphate flame retardants. nih.gov In FPD, the sample eluting from the GC column is burned in a hydrogen-rich flame. Phosphorus compounds emit light at a characteristic wavelength (around 526 nm), which is measured by a photomultiplier tube. This selectivity significantly reduces interference from co-eluting non-phosphorus compounds in complex samples like environmental extracts, making GC-FPD a robust method for quantification. science.gov

Analytical Method Validation and Quality Assurance

To ensure that data regarding this compound in environmental and material samples are reliable and accurate, analytical methods must undergo rigorous validation. This process establishes the method's performance characteristics, including its detection capabilities, accuracy, and precision.

Determination of Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance metrics that define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For isopropylphenyl phenyl phosphate (IPPP), these limits vary depending on the analytical instrumentation and the sample matrix (e.g., dust, water, tissue). Modern methods, particularly those employing tandem mass spectrometry (LC-MS/MS), achieve extremely low detection limits, enabling the measurement of trace levels in the environment.

A study developing a method for analyzing 34 organophosphate esters in seabird and fish tissues using HPLC-APCI-HRMS reported impressive sensitivity. frontiersin.org Although specific values for the m-isomer were not singled out, the general performance of the method for related isomers provides a strong indication of achievable limits.

Table 1: Illustrative Performance of Advanced Analytical Methods for Isopropylated Phenyl Phosphate Isomers

| Analyte Isomer | Sample Matrix | Method | LOD (ng/g) | LOQ (ng/g) | Source |

| 2-isopropylphenyl diphenyl phosphate | House Dust (SRM 2585) | GC-MS | 0.4 | 1.4 | nih.gov |

| 4-isopropylphenyl diphenyl phosphate | House Dust (SRM 2585) | GC-MS | 0.4 | 1.4 | nih.gov |

| bis(2-isopropylphenyl) phenyl phosphate | House Dust (SRM 2585) | GC-MS | 0.5 | 1.7 | nih.gov |

| bis(4-isopropylphenyl) phenyl phosphate | House Dust (SRM 2585) | GC-MS | 0.4 | 1.3 | nih.gov |

| 2,4-diisopropylphenyl diphenyl phosphate | House Dust (SRM 2585) | GC-MS | 0.4 | 1.3 | nih.gov |

This table presents data for various isomers of isopropylphenyl phenyl phosphate found in commercial mixtures, as specific data for only the m-isomer is limited. The values demonstrate the typical sensitivity of modern analytical methods.

LOD: Limit of Detection; LOQ: Limit of Quantification; GC-MS: Gas Chromatography-Mass Spectrometry; SRM: Standard Reference Material.

Assessment of Accuracy, Precision, and Recovery in Environmental Samples

Method validation requires assessing accuracy (closeness to the true value), precision (consistency of repeated measurements), and recovery (efficiency of the extraction process). These parameters are typically evaluated by analyzing spiked matrix samples at various concentrations.

A comprehensive method for analyzing 34 OPEs in biological tissues demonstrated excellent performance. frontiersin.org The method's average recoveries for most analytes were within the acceptable range of 70% to 120%, with an inter-day precision (a measure of consistency over time) typically below 15% RSD (Relative Standard Deviation). frontiersin.org

In another study focused on house dust, matrix spike experiments were performed to evaluate the recovery of various IPP isomers. nih.gov The results, shown in the table below, indicate good method accuracy and efficiency for these structurally similar compounds.

Table 2: Matrix Spike Recoveries of Isopropylated Phenyl Phosphate Isomers from House Dust (SRM 2585)

| Analyte Isomer | Spiking Level | Mean Recovery (%) | RSD (%) | Source |

| 2-isopropylphenyl diphenyl phosphate | Low (50 ng) | 104.7 | 4.3 | nih.gov |

| High (500 ng) | 97.4 | 1.9 | nih.gov | |

| 4-isopropylphenyl diphenyl phosphate | Low (50 ng) | 109.9 | 10.7 | nih.gov |

| High (500 ng) | 100.2 | 2.5 | nih.gov | |

| bis(2-isopropylphenyl) phenyl phosphate | Low (50 ng) | 99.8 | 6.4 | nih.gov |

| High (500 ng) | 94.7 | 2.9 | nih.gov | |

| bis(4-isopropylphenyl) phenyl phosphate | Low (50 ng) | 104.9 | 10.0 | nih.gov |

| High (500 ng) | 98.4 | 2.8 | nih.gov | |

| 2,4-diisopropylphenyl diphenyl phosphate | Low (50 ng) | 103.7 | 6.7 | nih.gov |

| High (500 ng) | 98.0 | 2.6 | nih.gov |

RSD: Relative Standard Deviation. Data for various isomers illustrate typical method performance.

These validation data confirm that analytical methods have been developed to accurately and precisely quantify IPP isomers, including by extension the m-isomer, in complex environmental samples like house dust. nih.gov